2-[(4-Chloro-2,5-diethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline 2-[(4-Chloro-2,5-diethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.: 873675-96-8
VCID: VC0514751
InChI: InChI=1S/C19H22ClNO4S/c1-3-24-17-12-19(18(25-4-2)11-16(17)20)26(22,23)21-10-9-14-7-5-6-8-15(14)13-21/h5-8,11-12H,3-4,9-10,13H2,1-2H3
SMILES: CCOC1=CC(=C(C=C1Cl)OCC)S(=O)(=O)N2CCC3=CC=CC=C3C2
Molecular Formula: C19H22ClNO4S
Molecular Weight: 395.9g/mol

2-[(4-Chloro-2,5-diethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

CAS No.: 873675-96-8

Main Products

VCID: VC0514751

Molecular Formula: C19H22ClNO4S

Molecular Weight: 395.9g/mol

2-[(4-Chloro-2,5-diethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline - 873675-96-8

CAS No. 873675-96-8
Product Name 2-[(4-Chloro-2,5-diethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Molecular Formula C19H22ClNO4S
Molecular Weight 395.9g/mol
IUPAC Name 2-(4-chloro-2,5-diethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Standard InChI InChI=1S/C19H22ClNO4S/c1-3-24-17-12-19(18(25-4-2)11-16(17)20)26(22,23)21-10-9-14-7-5-6-8-15(14)13-21/h5-8,11-12H,3-4,9-10,13H2,1-2H3
Standard InChIKey QIHWYDFOWCRHFY-UHFFFAOYSA-N
SMILES CCOC1=CC(=C(C=C1Cl)OCC)S(=O)(=O)N2CCC3=CC=CC=C3C2
Canonical SMILES CCOC1=CC(=C(C=C1Cl)OCC)S(=O)(=O)N2CCC3=CC=CC=C3C2
PubChem Compound 16444624
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator